2-Isobutyl-1,3-dithiane

Vue d'ensemble

Description

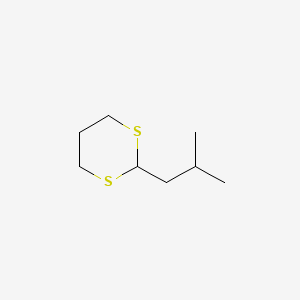

2-Isobutyl-1,3-dithiane is a chemical compound with the molecular formula C8H16S2 . It has a molecular weight of 176.34 .

Synthesis Analysis

1,3-Dithianes, such as 2-Isobutyl-1,3-dithiane, can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles .

Molecular Structure Analysis

The molecular structure of 2-Isobutyl-1,3-dithiane is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

1,3-Dithianes can react with aldehydes or ketones, epoxides and acid derivatives, but also with alkyl halides without competing elimination reactions . They can be readily metalated and alkylated, allowing the rapid build-up of target molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutyl-1,3-dithiane can be found in various databases .

Applications De Recherche Scientifique

Organic Synthesis Building Blocks

2-Isobutyl-1,3-dithiane serves as a versatile building block in organic synthesis. Its ability to act as a carbonyl protecting group and an ‘umpolung’ reagent makes it invaluable for constructing complex molecular architectures . The compound can be metalated and alkylated, allowing for the rapid assembly of target molecules. Post-synthesis, the dithiane group can be selectively cleaved or reduced, revealing functional groups or methylene moieties essential for further synthetic transformations.

Proteomics Research

In the field of proteomics, 2-Isobutyl-1,3-dithiane is utilized for its reactivity with proteins and peptides. It is used to study protein structures, functions, and interactions by modifying specific amino acids or protecting peptide bonds during sequencing and synthesis .

Materials Science

The compound finds applications in materials science, particularly in the development of new photocatalytic materials. Studies have shown that 1,3-dithianes, including derivatives like 2-Isobutyl-1,3-dithiane, can be added to alkenes via photocatalysis, which is crucial for creating advanced materials with novel properties .

Agricultural Chemistry

In agricultural chemistry, 2-Isobutyl-1,3-dithiane’s derivatives are explored for their potential use in the synthesis of agrochemicals. The compound’s reactivity can lead to the development of new pesticides and herbicides that are more effective and environmentally friendly .

Chemical Engineering

From a chemical engineering perspective, 2-Isobutyl-1,3-dithiane is significant due to its physical properties like refractive index and hygroscopic nature. These properties are essential for designing industrial processes that require precise control over reaction conditions .

Environmental Applications

Environmental science research utilizes 2-Isobutyl-1,3-dithiane for its potential in creating environmentally benign synthesis pathways. Its role in building complex molecules with fewer harmful byproducts is a step towards greener chemical practices .

Biochemistry

In biochemistry, 2-Isobutyl-1,3-dithiane is used for the selective protection of biomolecules during synthesis and modification. Its ability to protect carbonyl compounds without affecting other functional groups is particularly useful in the synthesis of sensitive biological compounds .

Industrial Uses

Industrially, 2-Isobutyl-1,3-dithiane is employed in the synthesis of various chemicals and intermediates. Its stability and reactivity make it a valuable component in the manufacture of a wide range of industrial products .

Mécanisme D'action

The Corey-Seebach Reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles. The German term “Umpolung” is widely used for this inversion of reactivity . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles .

Safety and Hazards

Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling 2-Isobutyl-1,3-dithiane. It is advised to wear protective gloves, clothing, eye protection, and face protection. It should not be breathed in and should only be used outdoors or in a well-ventilated area .

Orientations Futures

1,3-Dithianes are versatile intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds . They offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures . Future research may focus on exploring these transformations further.

Propriétés

IUPAC Name |

2-(2-methylpropyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIHYSKTNRQNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428800 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69824-23-3 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)